molecular formula C9H7N5O2 B14315515 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropteridine-6-carbonitrile CAS No. 112649-32-8

1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropteridine-6-carbonitrile

Katalognummer: B14315515
CAS-Nummer: 112649-32-8
Molekulargewicht: 217.18 g/mol
InChI-Schlüssel: VWSLVMJEIIMURX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropteridine-6-carbonitrile is a heterocyclic compound that belongs to the class of pteridines Pteridines are known for their diverse biological activities and are often found in various natural products and pharmaceuticals

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropteridine-6-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dioxo-1,2,3,4-tetrahydropteridine derivatives with nitriles in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropteridine-6-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield pteridine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various functional groups into the pteridine ring .

Wissenschaftliche Forschungsanwendungen

1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropteridine-6-carbonitrile has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropteridine-6-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit dihydrofolate reductase, an enzyme involved in DNA synthesis, thereby exerting its effects on rapidly dividing cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinylboronic acid
  • 7-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid
  • 2,4-Dimethoxy-5-pyrimidinylboronic acid

Uniqueness

1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropteridine-6-carbonitrile is unique due to its specific structure and the presence of the nitrile group, which imparts distinct chemical properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar pteridine derivatives .

Eigenschaften

CAS-Nummer

112649-32-8

Molekularformel

C9H7N5O2

Molekulargewicht

217.18 g/mol

IUPAC-Name

1,3-dimethyl-2,4-dioxopteridine-6-carbonitrile

InChI

InChI=1S/C9H7N5O2/c1-13-7-6(8(15)14(2)9(13)16)12-5(3-10)4-11-7/h4H,1-2H3

InChI-Schlüssel

VWSLVMJEIIMURX-UHFFFAOYSA-N

Kanonische SMILES

CN1C2=NC=C(N=C2C(=O)N(C1=O)C)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.